molecular formula C11H15NO B1527035 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol CAS No. 1082268-41-4

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

Cat. No.: B1527035
CAS No.: 1082268-41-4
M. Wt: 177.24 g/mol
InChI Key: KLGAJKSEDNVDRM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol can be achieved through several methods. One common approach involves the Mannich reaction, where an aldehyde, an amine, and a compound containing an active hydrogen atom react to form the aminomethylated product. For instance, the reaction of 4-methyl-2,3-dihydroindene with formaldehyde and ammonia under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Large-scale production might utilize continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    1-(Aminomethyl)-2,3-dihydroinden-1-ol: Lacks the methyl group, which may affect its reactivity and binding properties.

    4-Methyl-2,3-dihydroinden-1-ol: Lacks the aminomethyl group, which significantly alters its chemical behavior and applications.

    1-(Aminomethyl)-4-methylindene: Similar structure but lacks the dihydro component, affecting its stability and reactivity.

Uniqueness: 1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which provide a combination of reactivity and binding properties not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-2-4-10-9(8)5-6-11(10,13)7-12/h2-4,13H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGAJKSEDNVDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2=CC=C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Reactant of Route 2
1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Reactant of Route 3
1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Reactant of Route 4
1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Reactant of Route 5
1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol
Reactant of Route 6
1-(Aminomethyl)-4-methyl-2,3-dihydroinden-1-ol

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